5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of 5-bromo-2-oxo-1-propylindoline-3-carbaldehyde with 2-methoxyethylamine, followed by cyclization with a thioamide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thioethers or other reduced sulfur-containing compounds.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, could be common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound might be investigated for similar properties.
Medicine
In medicine, derivatives of thiazolidinones have been studied for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Thioxothiazolidin-4-one derivatives
- Indolin-3-ylidene derivatives
- Brominated indoline compounds
Uniqueness
What sets 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
617698-14-3 |
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Molecular Formula |
C17H17BrN2O3S2 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O3S2/c1-3-6-19-12-5-4-10(18)9-11(12)13(15(19)21)14-16(22)20(7-8-23-2)17(24)25-14/h4-5,9H,3,6-8H2,1-2H3/b14-13- |
InChI Key |
HTZLYDVJCUAVSC-YPKPFQOOSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |
Origin of Product |
United States |
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